盐酸 SB 258719

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SB 258719 hydrochloride is a selective 5-HT7 receptor antagonist . It displays over 100-fold selectivity over a range of other receptors . It has the ability to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration .

Molecular Structure Analysis

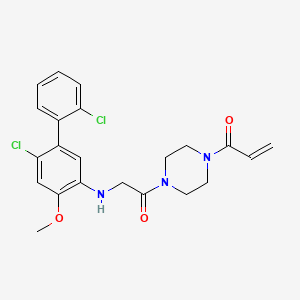

The molecular structure of SB 258719 hydrochloride consists of a selective 5-HT7 receptor antagonist with high affinity . The chemical name is 3-Methyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]-N-methylbenzenesulfonamide hydrochloride .

Chemical Reactions Analysis

SB 258719 hydrochloride is known to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration . This suggests that it interacts with the 5-HT7 receptor in a way that counteracts the effects of 5-CT.

Physical And Chemical Properties Analysis

SB 258719 hydrochloride has a molecular weight of 374.97 . The compound is soluble to 100 mM in water and to 100 mM in DMSO .

科学研究应用

神经药理学

盐酸 SB 258719 已被用于研究 5-HT7 受体在神经药理学过程中的作用。 与其他受体相比,它对 5-HT7 受体的选择性超过 100 倍,使其成为理解该受体对神经功能影响的宝贵工具 .

体温调节

该化合物逆转了腹腔注射 5-CT(一种血清素激动剂)后小鼠的体温过低效应。 这表明它在研究 5-HT7 受体如何调节体温方面具有潜在应用 .

镇痛研究

研究已经探索了this compound 在证明 5-HT7 激动剂作为新型镇痛剂的潜力方面的应用。 它可以阻断各种 5-HT7 激动剂在不同测试模型中的镇痛作用,这对于疼痛管理研究至关重要 .

作用机制

Target of Action

SB 258719 hydrochloride is a selective antagonist for the 5-HT7 receptor . The 5-HT7 receptor is a member of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, and circadian rhythm .

Mode of Action

As a partial inverse agonist , SB 258719 hydrochloride binds to the 5-HT7 receptor with high affinity . This binding results in a conformational change in the receptor, leading to a decrease in the receptor’s activity . This action blocks the effects of agonists that would otherwise activate the 5-HT7 receptor .

Biochemical Pathways

The 5-HT7 receptor is involved in several biochemical pathways, particularly those related to neurotransmission . By acting as an antagonist, SB 258719 hydrochloride can modulate these pathways, potentially leading to therapeutic effects. For instance, it has been shown to block the analgesic effects of a variety of 5-HT7 agonists across several different testing models .

Pharmacokinetics

Its solubility in dmso is reported to be 250 mg/ml , which may suggest good bioavailability

Result of Action

The molecular and cellular effects of SB 258719 hydrochloride’s action primarily involve the modulation of 5-HT7 receptor activity. This can lead to a variety of downstream effects, depending on the specific physiological context. For example, it has been shown to significantly attenuate the hypothermic effect induced by 5-CT in mice .

未来方向

生化分析

Biochemical Properties

SB 258719 hydrochloride interacts with the 5-HT7 receptor, a subtype of the serotonin receptor . It has a high affinity for this receptor, with a pKi value of 7.5 . The interaction between SB 258719 hydrochloride and the 5-HT7 receptor is antagonistic, meaning it blocks the receptor and prevents it from activating .

Cellular Effects

SB 258719 hydrochloride’s antagonistic action on the 5-HT7 receptor can have various effects on cells. For instance, it can influence cell signaling pathways related to serotonin, potentially impacting gene expression and cellular metabolism . The specific cellular effects can vary depending on the cell type and the overall cellular context .

Molecular Mechanism

At the molecular level, SB 258719 hydrochloride exerts its effects by binding to the 5-HT7 receptor and preventing its activation . This can lead to changes in gene expression and cellular processes, as the 5-HT7 receptor is involved in various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 258719 hydrochloride can change over time. For example, it has been shown to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration

Dosage Effects in Animal Models

In animal models, the effects of SB 258719 hydrochloride can vary with different dosages. For instance, it has been shown to significantly attenuate the 5-CT-induced hypothermia at dosages ranging from 5 to 20 mg/kg .

Metabolic Pathways

Given its interaction with the 5-HT7 receptor, it may influence serotonin-related metabolic pathways .

Transport and Distribution

Given its lipophilic nature, it may be able to cross cell membranes and distribute within various cellular compartments .

Subcellular Localization

Given its interaction with the 5-HT7 receptor, it may localize to areas of the cell where this receptor is present .

属性

IUPAC Name |

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2S.ClH/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18;/h5-7,14-15,17H,8-13H2,1-4H3;1H/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZKHTBWJSUGOV-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217674-10-6 |

Source

|

| Record name | SB-258719 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XS59Y8KJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)